19-Norandrostenedione

Vue d'ensemble

Description

La 19-norandrostènedione est un stéroïde anabolisant-androgène synthétique qui était autrefois commercialisé comme complément alimentaire et principalement utilisé par les culturistes . Après 2005, la 19-norandrostènedione a été réglementée aux États-Unis en tant que substance contrôlée de l'annexe III et interdite dans les sports de compétition par l'Agence mondiale antidopage .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 19-norandrostènedione implique généralement la modification chimique de dérivés de l'androstane. Une méthode courante comprend l'oxydation de la 19-norandrost-4-ène-3,17-dione à l'aide de réactifs tels que le trioxyde de chrome ou le chlorochromate de pyridinium . Une autre méthode implique l'utilisation d'un procédé en un seul pot où la 19-norandrostène-3,17-dione est mise en contact avec une base, un gaz/solution organique et un acide pour obtenir la 19-noréthistérone .

Méthodes de production industrielle

La production industrielle de la 19-norandrostènedione implique souvent une synthèse chimique à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

La 19-norandrostènedione subit diverses réactions chimiques, notamment :

Oxydation : Conversion en 19-norandrostènedione à l'aide d'agents oxydants comme le trioxyde de chrome.

Réduction : Réduction en 19-norandrostènediol à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Réactions d'halogénation où les halogènes remplacent les atomes d'hydrogène sur le squelette stéroïde.

Réactifs et conditions courants

Agents oxydants : Trioxyde de chrome, chlorochromate de pyridinium.

Agents réducteurs : Borohydrure de sodium.

Agents halogénants : Brome, chlore.

Principaux produits formés

19-Norandrostènediol : Formé par la réduction de la 19-norandrostènedione.

19-Noréthistérone : Formé par la réaction de la 19-norandrostène-3,17-dione avec une base, un gaz/solution organique et un acide.

Applications de la recherche scientifique

La 19-norandrostènedione a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisé comme précurseur dans la synthèse d'autres stéroïdes anabolisants.

Biologie : Étudié pour ses effets sur la croissance musculaire et la rétention d'azote.

Industrie : Utilisé dans la production de nandrolone et d'autres composés apparentés.

Mécanisme d'action

La 19-norandrostènedione est métabolisée dans le corps en 19-nortestostérone (nandrolone), qui se lie aux récepteurs des androgènes avec une forte sélectivité . Cette liaison conduit à la transactivation de l'expression du gène rapporteur dépendant du récepteur des androgènes, bien que l'activité soit significativement inférieure à celle de la dihydrotestostérone . Le composé n'est pas métabolisé en testostérone, ce qui le différencie des autres stéroïdes anabolisants .

Applications De Recherche Scientifique

Athletic Performance and Doping Detection

One of the most prominent applications of 19-norandrostenedione is in the context of sports and doping control. The compound is often detected in urine samples of athletes, leading to positive doping tests due to its conversion to 19-norandrosterone, a banned substance in competitive sports.

- Study Findings : A study demonstrated that trace contamination of over-the-counter androstenedione supplements with this compound could lead to detectable levels of 19-norandrosterone in urine samples, resulting in positive drug tests for athletes .

Clinical Applications

Beyond its implications in sports, this compound has been explored for various clinical applications:

- Male Fertility Control : Research indicates that this compound may play a role in male fertility treatments by modulating testosterone levels .

- Treatment of Aplastic Anemia : The compound has been investigated for its potential benefits in patients suffering from aplastic anemia, where it may aid in tissue repair and recovery .

- Recovery from Trauma or Surgery : Its anabolic properties suggest possible applications in enhancing recovery following surgical procedures or traumatic injuries .

| Clinical Application | Potential Benefits |

|---|---|

| Male Fertility Control | Modulation of testosterone levels . |

| Aplastic Anemia | Tissue repair and recovery support . |

| Post-Surgery Recovery | Enhanced healing processes . |

Case Study on Anabolic Effects

A study involving male rats demonstrated that administration of this compound resulted in significant increases in skeletal muscle mass without exhibiting strong androgenic effects. This selective anabolic activity suggests potential therapeutic uses in muscle-wasting conditions .

Longitudinal Studies on Doping

Longitudinal studies have shown that athletes using supplements containing this compound often experience elevated levels of nandrolone metabolites, leading to adverse analytical findings during doping tests. These findings underscore the importance of monitoring supplement purity and the risks associated with unregulated substances .

Mécanisme D'action

19-Norandrostenedione is metabolized in the body to 19-nortestosterone (nandrolone), which binds to androgen receptors with high selectivity . This binding leads to the transactivation of androgen receptor-dependent reporter gene expression, although the activity is significantly lower than that of dihydrotestosterone . The compound is not metabolized to testosterone, which differentiates it from other anabolic steroids .

Comparaison Avec Des Composés Similaires

Composés similaires

19-Norandrostènediol : Une autre prohormone qui est métabolisée en nandrolone.

Nandrolone : Le métabolite actif de la 19-norandrostènedione.

Testostérone : Un stéroïde anabolisant naturel avec une activation du récepteur des androgènes plus élevée que celle de la 19-norandrostènedione.

Unicité

La 19-norandrostènedione est unique en raison de sa liaison sélective aux récepteurs des androgènes et de son incapacité à être métabolisée en testostérone . Cela la distingue des autres stéroïdes anabolisants qui peuvent être convertis en testostérone ou en dihydrotestostérone .

Activité Biologique

19-Norandrostenedione (19-NA) is a steroid compound that has garnered attention for its biological activity, particularly in the context of anabolic-androgenic steroids (AAS). This article explores the synthesis, metabolic pathways, biological effects, and implications in sports and health.

Synthesis and Metabolism

This compound is synthesized from androstenedione through enzymatic processes involving cytochrome P-450 enzymes. Research indicates that granulosa cells from porcine ovarian follicles can synthesize 19-NA when cultured with radiolabeled androstenedione and 19-hydroxyandrostenedione. The presence of serum and follicle-stimulating hormone (FSH) significantly enhances the formation of 19-NA and estradiol-17β from these substrates .

Key Metabolic Pathways:

- Enzymatic Conversion: The conversion of androstenedione to 19-NA involves multiple enzymes, including hydroxysteroid dehydrogenases and aromatase .

- Phase I and II Reactions: The metabolic pathways include phase I reactions (reduction and oxidation) followed by phase II conjugative reactions (glucuronidation or sulfation) .

Anabolic Properties

This compound is primarily known for its anabolic properties, which promote muscle growth and strength. Studies have shown that administering 19-NA can lead to increased plasma steroid levels sufficient to maintain normal physiological functions in castrated male guinea pigs .

Table 1: Anabolic Effects of this compound

| Study | Subject | Dose | Observed Effects |

|---|---|---|---|

| Guinea pigs | Varies | Increased muscle mass | |

| Rats | N/A | Enhanced tissue growth |

Neurophysiological Impact

Research has indicated that AAS, including 19-NA, can affect neurotransmission mediated by GABAA receptors, potentially altering mood and behavior. Long-term use of AAS has been associated with changes in the central nervous system, including alterations in neurotransmitter systems that could lead to behavioral changes .

Contamination in Supplements

A significant concern regarding this compound is its contamination in dietary supplements. A study found that even trace amounts (10 µg/500ml) could result in positive drug tests for athletes, highlighting the risks associated with unregulated supplement use .

Table 2: Contamination Study Results

| Sample Type | Contamination Level | Positive Test Rate |

|---|---|---|

| Creatine + 19-NA | 10 µg/500ml | 100% |

| Placebo | N/A | 0% |

Health Risks

The use of this compound has been linked to various health risks, including cardiovascular issues and hormonal imbalances. A study examining the effects of long-term AAS use showed significant alterations in heart function metrics among users compared to non-users .

Propriétés

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

Numéro CAS |

734-32-7 |

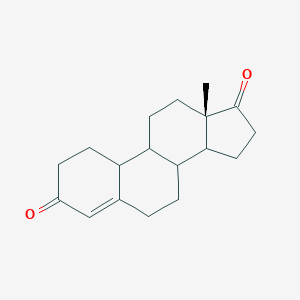

Formule moléculaire |

C18H24O2 |

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

Clé InChI |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

SMILES isomérique |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

734-32-7 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.